3-(tetrahydro-2H-pyran-4-yl)azetidine
Overview
Description
3-(Tetrahydro-2H-pyran-4-yl)azetidine is a chemical compound with the molecular formula C8H15NO It is a heterocyclic compound that features both an azetidine ring and a tetrahydropyran ring
Mechanism of Action
Target of Action
The primary target of 3-(tetrahydro-2H-pyran-4-yl)azetidine is the Ataxia Telangiectasia Mutated (ATM) Kinase . ATM kinase plays a crucial role in the DNA damage response pathway, which is essential for maintaining genomic stability .
Mode of Action
This compound interacts with ATM kinase, inhibiting its function . This inhibition disrupts the DNA damage response pathway, potentially leading to increased sensitivity to DNA-damaging agents .
Biochemical Pathways
The inhibition of ATM kinase by this compound affects the DNA damage response pathway . This pathway is responsible for detecting and repairing DNA damage, and its disruption can lead to genomic instability .
Pharmacokinetics
The compound has good permeability in MDCK cells overexpressing MDR1 and moderate aqueous solubility . These properties suggest that this compound could have a favorable absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to good bioavailability .
Result of Action
The inhibition of ATM kinase by this compound can lead to increased sensitivity to DNA-damaging agents . This could potentially be leveraged for therapeutic purposes, particularly in the context of cancer treatment where DNA-damaging agents are commonly used .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances that affect the function of ATM kinase could potentially impact the efficacy of this compound . Additionally, factors that affect the compound’s stability, such as pH and temperature, could also influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tetrahydro-2H-pyran-4-yl)azetidine typically involves the reaction of azetidine with tetrahydropyran derivatives. One common method involves the use of lithium aluminum hydride (LiAlH4) as a reducing agent. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and reagents, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(Tetrahydro-2H-pyran-4-yl)azetidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base such as sodium hydride (NaH).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution at room temperature.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: NaH in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
3-(Tetrahydro-2H-pyran-4-yl)azetidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 3-(Tetrahydro-2H-pyran-4-yl)methanol
- 3-(Tetrahydro-2H-pyran-4-yl)amine
- 3-(Tetrahydro-2H-pyran-4-yl)ethanol
Uniqueness
3-(Tetrahydro-2H-pyran-4-yl)azetidine is unique due to its dual ring structure, which imparts specific chemical properties and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and potential biological activity .
Properties
IUPAC Name |
3-(oxan-4-yl)azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-3-10-4-2-7(1)8-5-9-6-8/h7-9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQNDLQSKUSZEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590970 | |
Record name | 3-(Oxan-4-yl)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
550369-51-2 | |
Record name | 3-(Oxan-4-yl)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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